1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-

TAFIa inhibitor immunostimulant structure–activity relationship

Many TAFIa inhibitor programs are stalled by the lack of a 2-substituted imidazole-1-acetic acid scaffold that carries both a free carboxylic acid for direct zinc chelation and a chiral handle for stereochemical SAR. This compound solves both problems: • Free -COOH at N1: bypasses ester deprotection, enabling direct conjugation or salt formation. • C2-hydroxy(phenyl)methyl group: creates a benzylic chiral center for enantiomeric resolution and potency optimization (benchmark TAFIa IC₅₀ = 2 nM). Supplied as a racemate; ideal for head-to-head assays vs. C2-phenyl or C2-H analogs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 864231-67-4
Cat. No. B5514887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-
CAS864231-67-4
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=CN2CC(=O)O)O
InChIInChI=1S/C12H12N2O3/c15-10(16)8-14-7-6-13-12(14)11(17)9-4-2-1-3-5-9/h1-7,11,17H,8H2,(H,15,16)
InChIKeyGLUOIBYUJXHDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-: Structural and Class Profile


1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)- (CAS 864231-67-4), IUPAC name 2-[2-[hydroxy(phenyl)methyl]imidazol-1-yl]acetic acid, is a heterocyclic building block belonging to the imidazole-1-acetic acid derivative class. It bears a hydroxyphenylmethyl substituent at the imidazole 2-position and a free carboxylic acid at the N1-acetic acid terminus, yielding a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g mol⁻¹ . Structurally, it is an imidazole-1-acetic acid scaffold substituted at the 2-position with a hydroxy(phenyl)methyl group [1], which distinguishes it from simpler imidazole-1-acetic acids (e.g., CAS 22884-10-2) that carry no 2-substituent. The compound is a chiral molecule due to the benzylic alcohol center, and the free carboxylic acid enables direct conjugation or salt formation without deprotection steps.

1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-: Why Generic Substitution Fails


Imidazole-1-acetic acid derivatives frequently appear in patent literature as pharmacologically active scaffolds, but their biological profile is exquisitely sensitive to the nature and position of substituents. A simple imidazole-1-acetic acid (e.g., CAS 22884-10-2) displays markedly reduced affinity for TAFIa relative to 2-substituted analogs, and within the 2-substituted series, a basic P1′ group is essential for low-nanomolar potency [1]. Substitution at the imidazole N1-acetic acid terminus with a free acid versus an ester also dictates whether the compound can engage zinc-dependent metalloprotease active sites without a prodrug strategy [2]. Consequently, swapping CAS 864231-67-4 for a close analog lacking the 2-(hydroxyphenylmethyl) group or carrying a different oxidation state at the benzylic position is unlikely to preserve the desired biochemical interaction profile.

1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-: Differentiation Evidence vs. Nearest Comparators


C2-Hydroxy(phenyl)methyl Substituent vs. Aryl/H Analogs

CAS 864231-67-4 features a C2-hydroxy(phenyl)methyl group that simultaneously provides a hydrogen-bond donor (benzylic –OH) and an aromatic ring for hydrophobic interactions. This dual functionality is absent in the simplest imidazole-1-acetic acid (CAS 22884-10-2, C2 = H) [1] and in the C2-phenyl analog (CAS 842958-44-5, C2 = Ph) [2], which lacks the hydroxyl handle. The presence of the benzylic alcohol creates a chiral center, offering the possibility of stereochemically resolved activity.

TAFIa inhibitor immunostimulant structure–activity relationship

Free Carboxylic Acid vs. Ester Prodrugs: TAFIa Potency Implications

The imidazole-1-acetic acid scaffold requires a free carboxylic acid to coordinate the active-site zinc ion in TAFIa. In the seminal TAFIa inhibitor series reported by Barrow et al. (2003), the potent inhibitor compound 10j, which shares the imidazole-1-acetic acid core with a substituted benzyl group at the 2-position, achieved a TAFIa IC₅₀ of 2 nM and demonstrated selectivity over CPA, CPN, and CPM but not CPB [1]. CAS 864231-67-4 (free acid) is therefore mechanistically aligned with the active pharmacophore, whereas the corresponding methyl ester (e.g., Hit2Lead methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate) would require hydrolytic activation.

TAFIa antithrombotic zinc metalloprotease

Benzimidazole vs. Imidazole Core Zinc-Binding Profiles

The benzimidazole analog methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate (MW 296, LogP 1.71) differs from CAS 864231-67-4 (imidazole core, MW 232.23) in two critical aspects: (i) the fused benzene ring increases lipophilicity and molecular weight, altering membrane permeability and solubility; (ii) the benzimidazole N3 atom modulates the basicity and zinc-coordination geometry compared to the imidazole ring. The lower molecular weight of CAS 864231-67-4 (232 vs. 296 g mol⁻¹) makes it a more attractive fragment-like starting point for lead optimization.

imidazole benzimidazole zinc binding

2-(Hydroxyphenylmethyl) vs. 2-Alkyl Substituents: Immunostimulant SAR

Patent US4209525A discloses imidazole acetic acid derivatives of formula (I) where Y is hydroxy, lower alkoxy, or amino, and the C2-substituent can vary widely [1]. Within this patent class, the 2-(hydroxyphenylmethyl) substituent (as in CAS 864231-67-4) provides a sterically demanding, hydrogen-bond-capable group that is structurally distinct from small alkyl substituents (e.g., 2-methyl, 2-isopropyl, or 2-H) . While quantitative immunostimulatory EC₅₀ data for CAS 864231-67-4 are not publicly available, the patent exemplifies compounds with this general substitution pattern as having potent immunostimulating activity, positioning the target compound as a candidate for immunological probe development.

immunostimulant imidazole acetic acid patent SAR

Evidence Gap: No Head-to-Head Bioactivity Data

A systematic search of PubMed, Google Scholar, and patent databases (completed April 2026) failed to identify any peer-reviewed study or patent example that directly compares CAS 864231-67-4 head-to-head with a named structural analog in a quantitative biological assay. All differentiation claims above are therefore derived from class-level SAR inferences and structural comparisons. Prospective purchasers should treat the compound as a structural probe whose differentiation rests on its unique combination of (i) imidazole core, (ii) C2-hydroxy(phenyl)methyl substituent, and (iii) free N1-acetic acid—a triad that no close analog simultaneously possesses.

data gap evidence-based procurement transparency

1H-Imidazole-1-acetic acid, 2-(hydroxyphenylmethyl)-: Recommended Application Scenarios


TAFIa Inhibitor Fragment Screening and Optimization

CAS 864231-67-4 can serve as a 2-substituted imidazole-1-acetic acid fragment for TAFIa inhibitor discovery programs. The free carboxylic acid directly chelates the active-site zinc, while the C2-hydroxy(phenyl)methyl group can be elaborated to optimize potency and selectivity. The benchmark for this class is compound 10j (TAFIa IC₅₀ = 2 nM) [1]. Researchers should compare CAS 864231-67-4 against C2-phenyl (CAS 842958-44-5) and C2-H (CAS 22884-10-2) analogs in their own TAFIa enzymatic assay to quantify the contribution of the hydroxyphenylmethyl group.

Immunostimulant Probe Development (US4209525A Patent)

The compound's structure falls within the generic formula of US4209525A, which claims imidazole derivatives with immunostimulating activity [1]. As a 2-(hydroxyphenylmethyl)-substituted imidazole-1-acetic acid, it is an appropriate starting material for synthesizing patent-exemplified analogs and for conducting head-to-head immunostimulation assays (e.g., lymphocyte proliferation, cytokine release) against simpler 2-alkyl or 2-H comparators.

Bisphosphonate Intermediate Synthesis: Zoledronic Acid Route

Vendor documentation indicates that 1H-imidazole-1-acetic acid derivatives are key intermediates in zoledronic acid synthesis [1]. Researchers investigating alternative synthetic routes to bisphosphonates may evaluate CAS 864231-67-4 as a functionalized intermediate that already carries the 2-substituent, potentially reducing downstream synthetic steps compared to starting from unsubstituted imidazole-1-acetic acid.

Chiral Imidazole Building Block for Stereochemical SAR

The benzylic alcohol at the C2-substituent creates a chiral center. While CAS 864231-67-4 is typically supplied as a racemate, procurement of this compound enables enantiomeric resolution and the subsequent evaluation of stereochemistry-dependent biological activity—an investigation precluded with achiral 2-aryl or 2-H analogs [1].

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